molecular formula C31H22BrN3O2S B388318 2-[(4-{[(2Z,5E)-3-BENZYL-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-BROMOPHENOXY)METHYL]BENZONITRILE

2-[(4-{[(2Z,5E)-3-BENZYL-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-BROMOPHENOXY)METHYL]BENZONITRILE

Cat. No.: B388318
M. Wt: 580.5g/mol
InChI Key: BKZOATSNGPEZNG-FHWQPWHLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-{[(2Z,5E)-3-BENZYL-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-BROMOPHENOXY)METHYL]BENZONITRILE is a complex organic compound with a molecular formula of C31H22BrN3O2S and a molecular weight of 580.5 g/mol. This compound contains a thiazolidine ring, which is a five-membered heterocyclic structure with sulfur and nitrogen atoms. The presence of these atoms enhances the compound’s pharmacological properties, making it a valuable candidate for various scientific applications .

Preparation Methods

The synthesis of 2-[(4-{[(2Z,5E)-3-BENZYL-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-BROMOPHENOXY)METHYL]BENZONITRILE involves multiple steps. One common method includes the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature to form 2-methylidene-1,3-thiazolidin-4-one derivatives. These derivatives are then reacted with oxalyl chloride in dry acetonitrile at 70°C to produce the desired compound . Industrial production methods often employ green chemistry approaches to improve yield, purity, and selectivity while minimizing environmental impact .

Chemical Reactions Analysis

2-[(4-{[(2Z,5E)-3-BENZYL-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-BROMOPHENOXY)METHYL]BENZONITRILE undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride are used to reduce the compound, resulting in reduced thiazolidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the bromine atom, forming new derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in drug discovery and development.

    Medicine: Due to its pharmacological properties, it is investigated for potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-{[(2Z,5E)-3-BENZYL-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-BROMOPHENOXY)METHYL]BENZONITRILE involves its interaction with specific molecular targets and pathways. The thiazolidine ring plays a crucial role in binding to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cancer cell proliferation or reduction of inflammation .

Comparison with Similar Compounds

Similar compounds to 2-[(4-{[(2Z,5E)-3-BENZYL-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-BROMOPHENOXY)METHYL]BENZONITRILE include other thiazolidine derivatives and heterocyclic compounds. These compounds share structural similarities but differ in their pharmacological properties and applications. For example:

    Thiazolidine-2,4-dione: Known for its antidiabetic properties.

    Thiazolidine-4-one: Investigated for its anticancer and antimicrobial activities.

The uniqueness of this compound lies in its specific structure, which allows for diverse applications and interactions with various biological targets .

Properties

Molecular Formula

C31H22BrN3O2S

Molecular Weight

580.5g/mol

IUPAC Name

2-[[4-[(E)-(3-benzyl-4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene)methyl]-2-bromophenoxy]methyl]benzonitrile

InChI

InChI=1S/C31H22BrN3O2S/c32-27-17-23(15-16-28(27)37-21-25-12-8-7-11-24(25)19-33)18-29-30(36)35(20-22-9-3-1-4-10-22)31(38-29)34-26-13-5-2-6-14-26/h1-18H,20-21H2/b29-18+,34-31?

InChI Key

BKZOATSNGPEZNG-FHWQPWHLSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=O)/C(=C\C3=CC(=C(C=C3)OCC4=CC=CC=C4C#N)Br)/SC2=NC5=CC=CC=C5

SMILES

C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC(=C(C=C3)OCC4=CC=CC=C4C#N)Br)SC2=NC5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC(=C(C=C3)OCC4=CC=CC=C4C#N)Br)SC2=NC5=CC=CC=C5

Origin of Product

United States

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